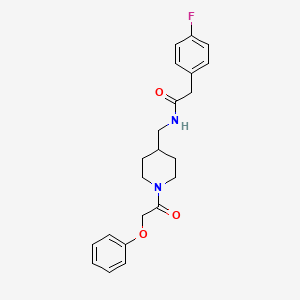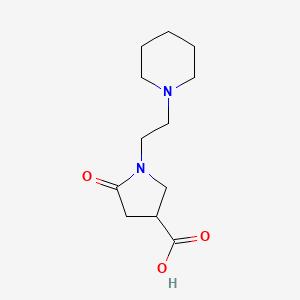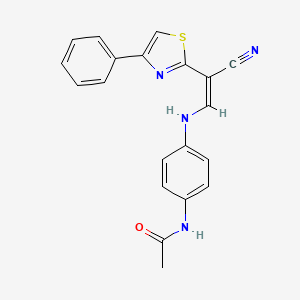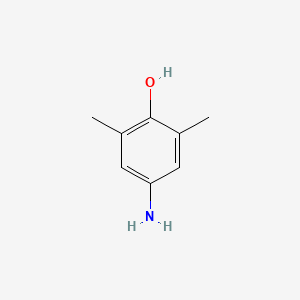
2-(4-fluorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-fluorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide" is a chemical entity that appears to be related to various research areas, including medicinal chemistry and agricultural chemistry. The structure of the compound suggests it contains a fluorophenyl group, a phenoxyacetyl moiety, and a piperidinyl group, which are common in the synthesis of biologically active molecules. The presence of these functional groups indicates potential pharmacological or herbicidal activities, as seen in the synthesis and evaluation of similar compounds in the provided papers.
Synthesis Analysis
The synthesis of related compounds often involves starting materials such as 4-fluoro-aniline and various acetoacetamide derivatives, as seen in the synthesis of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides with herbicidal activity . Similarly, the synthesis of antihypertensive agents involves 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide derivatives, indicating the use of piperidine and fluorophenyl groups in medicinal chemistry . These methods may provide insights into the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as 1H NMR, IR, mass spectrometry, and elemental analysis . These techniques confirm the presence of the desired functional groups and the overall molecular framework. The structure-activity relationship studies, particularly in the context of pharmacological evaluation, reveal the importance of the position of the amide structure and the substituents on the benzene ring for biological activity .
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes their interaction with biological targets such as T-type Ca(2+) channels , σ-1 receptors , and enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase . The introduction of various substituents can significantly affect the selectivity and potency of these interactions, as demonstrated by the synthesis and pharmacological evaluation of various derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as log P values, can be estimated using HPLC analysis . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a drug candidate or herbicide. The solubility, stability, and reactivity of the compound can be influenced by the presence of the fluorophenyl group and the piperidinyl moiety, as seen in the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives .
Aplicaciones Científicas De Investigación
Photoreactions of Flutamide
Research on flutamide, a drug with a somewhat similar structure due to the presence of a fluorophenyl group, has been conducted to understand its photoreactions in different solvents. Such studies are crucial for understanding the stability and behavior of compounds under light exposure, which can inform their storage, handling, and potential applications in light-sensitive formulations (Watanabe, Fukuyoshi, & Oda, 2015).
DNA and Protein Binding Studies
Investigations into new paracetamol derivatives, including those with piperidine and phenyl groups, have explored their DNA-binding interactions and protein-binding interactions. Such research provides insights into the potential therapeutic applications of compounds, including their interaction with biological macromolecules, which is essential for drug design and discovery (Raj, 2020).
Antimalarial Drug Synthesis
The synthesis of N-(2-Hydroxyphenyl)acetamide as an intermediate in the natural synthesis of antimalarial drugs demonstrates the importance of chemical synthesis in developing therapeutics. Research into optimizing reaction conditions and understanding mechanisms provides valuable knowledge for the pharmaceutical industry (Magadum & Yadav, 2018).
Novel Electrophilic Fluorinating Agents
The development of new fluorinating agents, such as Perfluoro-[N-(4-pyridyl)acetamide], highlights the ongoing research in creating compounds that can selectively introduce fluorine atoms into molecules. This research has implications for medicinal chemistry, as fluorine atoms can significantly alter the biological activity and properties of pharmaceuticals (Banks, Besheesh, & Tsiliopoulos, 1996).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3/c23-19-8-6-17(7-9-19)14-21(26)24-15-18-10-12-25(13-11-18)22(27)16-28-20-4-2-1-3-5-20/h1-9,18H,10-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZSMDGKWWAEPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=C(C=C2)F)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-({5-[(4-methylpiperidin-1-yl)sulfonyl]-2-thienyl}methyl)benzamide](/img/structure/B2508056.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2508057.png)
![(4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone](/img/structure/B2508058.png)


![1-[3-(Tert-butoxy)propyl]piperazine](/img/structure/B2508067.png)


![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2508070.png)
![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2508073.png)
![1-Methyl-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2508074.png)

![(2Z)-N-(2-fluorophenyl)-8-methoxy-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2508077.png)
